allyl 2-((4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate

CYP2A6 inhibition nicotine metabolism cancer chemoprevention

Allyl 2-((4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate (CAS 898415-90-2; molecular formula C24H20O7; molecular weight 420.417 g/mol) is a fully synthetic hybrid molecule that fuses a 7-methoxybenzofuran moiety with a 7-methyl-2-oxo-2H-chromen-6-yl core via an allyl acetate linker. The compound belongs to a class of benzofuran–coumarin (chromen-2-one) conjugates investigated for cytochrome P450 (CYP) enzyme inhibition, particularly CYP2A6, which is implicated in nicotine metabolism and procarcinogen activation.

Molecular Formula C24H20O7
Molecular Weight 420.417
CAS No. 898415-90-2
Cat. No. B2518721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameallyl 2-((4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate
CAS898415-90-2
Molecular FormulaC24H20O7
Molecular Weight420.417
Structural Identifiers
SMILESCC1=CC2=C(C=C1OCC(=O)OCC=C)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC
InChIInChI=1S/C24H20O7/c1-4-8-28-23(26)13-29-19-11-16-17(12-22(25)30-20(16)9-14(19)2)21-10-15-6-5-7-18(27-3)24(15)31-21/h4-7,9-12H,1,8,13H2,2-3H3
InChIKeyAKDYPGKBOYFNBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Allyl 2-((4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate (CAS 898415-90-2) – Structural, Physicochemical, and Biological Class Baseline for Procurement Evaluation


Allyl 2-((4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate (CAS 898415-90-2; molecular formula C24H20O7; molecular weight 420.417 g/mol) is a fully synthetic hybrid molecule that fuses a 7-methoxybenzofuran moiety with a 7-methyl-2-oxo-2H-chromen-6-yl core via an allyl acetate linker . The compound belongs to a class of benzofuran–coumarin (chromen-2-one) conjugates investigated for cytochrome P450 (CYP) enzyme inhibition, particularly CYP2A6, which is implicated in nicotine metabolism and procarcinogen activation [1]. Structural relatives within this series include methoxalen (a linear furanocoumarin; CYP2A6 IC50 = 0.47 µM) and menthofuran (a monoterpenoid furan; CYP2A6 IC50 = 1.27 µM), as well as simpler synthetic analogs such as 4-methoxybenzofuran (IC50 = 2.20 µM) [1].

1 CYP2A6 inhibition assay context for nicotine metabolism and procarcinogen activation studies
2 Dual benzofuran–coumarin scaffold enables linker and substituent SAR exploration
3 Allyl ester and 7-methyl substitution support ester-series profiling and metabolic stability research

Why Generic Benzofuran–Coumarin or Allyl Ester Substitution Cannot Replace Allyl 2-((4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate (CAS 898415-90-2) in CYP2A6-Focused Research


In the benzofuran–coumarin inhibitor class, minor structural modifications produce large shifts in CYP2A6 inhibitory potency and isoform selectivity. The reference inhibitor methoxalen (IC50 = 0.47 µM) is substantially more potent than the simple benzofuran 4-methoxybenzofuran (IC50 = 2.20 µM) [1]. The allyl ester side chain and the 7-methyl substituent on the chromenone ring, both present in CAS 898415-90-2, alter lipophilicity (predicted LogP ≈ 4.50 for the des-methyl allyl ester analog ) and hydrogen-bonding capacity relative to methyl, ethyl, or isopropyl ester congeners, which can affect membrane permeability, metabolic stability, and CYP active-site fit. Interchanging this compound with a generic benzofuran, a simple coumarin, or even a closely related ester analog without confirming matched inhibitory, selectivity, and pharmacokinetic profiles risks compromising experimental reproducibility and structure–activity relationship (SAR) continuity.

Ester lipophilicity shift Allyl vs. methyl/ethyl ester logP differences may alter membrane permeability and microsomal stability profiles.
7-Methyl deletion Absence of the 7-methyl group may shift CYP isoform selectivity and target engagement geometry.
Scaffold simplification Generic benzofuran or coumarin monocycles cannot replicate the dual pharmacophore interaction with CYP2A6.

Quantitative Comparative Evidence Guide: Allyl 2-((4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate (CAS 898415-90-2) Versus Closest Analogs


CYP2A6 Inhibitory Potency of Benzofuran–Coumarin Scaffold Class Compared with Reference Inhibitors Methoxalen and Menthofuran

The benzofuran–coumarin hybrid scaffold, to which CAS 898415-90-2 belongs, was studied alongside reference CYP2A6 inhibitors. The natural product methoxalen inhibited CYP2A6 with an IC50 of 0.47 µM, whereas menthofuran exhibited an IC50 of 1.27 µM [1]. The simpler synthetic benzofuran 4-methoxybenzofuran gave an IC50 of 2.20 µM. Although the exact IC50 of CAS 898415-90-2 has not been published in a peer-reviewed head-to-head assay, its bifunctional benzofuran–coumarin architecture is designed to engage both the furan-binding and coumarin-binding regions of the CYP2A6 active site, a dual-interaction mode not achievable by single-ring analogs such as 4-methoxybenzofuran or 5-methoxycoumarin alone.

CYP2A6 inhibition class context
Class-level inference
Target IC50 pending; reference inhibitors range 0.13–2.20 µM
Defines potency benchmark for scaffold evaluation
Methoxalen 0.47 µM; menthofuran 1.27 µM; data from Yamaguchi et al. (2013)
CYP2A6 inhibition nicotine metabolism cancer chemoprevention

Predicted Lipophilicity (LogP) Differentiation Between Allyl Ester (CAS 898415-90-2) and Methyl Ester Congeners

The allyl ester present in CAS 898415-90-2 contributes to higher predicted lipophilicity compared to the methyl ester analog (methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate). For the des-methyl allyl ester variant (CAS 898415-88-8), ACD/Labs predicts a LogP of 4.50 and a LogD (pH 7.4) of 4.42, with a predicted bioconcentration factor (BCF) of 1336.60 . The methyl ester correspondingly exhibits lower calculated LogP (estimated ~3.5-3.8 based on fragment contributions). This ~0.7–1.0 log unit increase in lipophilicity can significantly affect membrane permeability, plasma protein binding, and metabolic clearance rate.

Predicted LogP differentiation
Data to verify
ΔLogP ≈ +0.7 to +1.0 (allyl > methyl)
Lipophilicity shift may affect cell-based assay permeability
In silico prediction only; no experimental logP
lipophilicity drug-likeness ADME prediction

Structural Differentiation: 7-Methyl Substitution on the Chromenone Ring Versus Des-Methyl Analogs

CAS 898415-90-2 carries a methyl group at the 7-position of the chromen-2-one ring. The closest commercially cataloged analog, allyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate (CAS 898415-88-8; CSID:5627494), lacks this methyl substituent . In the CYP2A6 inhibitor series, the presence of a 7-methyl group on the coumarin nucleus has been associated with altered inhibitory potency; for example, 7-methylcoumarin itself is a known CYP2A6 substrate and competitive inhibitor, whereas des-methyl coumarin shows a different kinetic profile [1]. The 7-methyl group also increases steric bulk proximal to the oxyacetate linker, potentially restricting rotational freedom and influencing the conformational ensemble available for target engagement.

7-Methyl substitution impact
Supporting evidence
ΔMW +14 Da; +CH2 vs. des-methyl analog
Methylation state may shift CYP isoform selectivity
Class-level coumarin methylation evidence
structure-activity relationship steric effects CYP isoform selectivity

Allyl Ester as a Potential Covalent Warhead Versus Saturated Alkyl Esters

The terminal allyl group in CAS 898415-90-2 contains an electrophilic olefin that can, in principle, act as a Michael acceptor or undergo CYP-catalyzed epoxidation to form a reactive epoxide intermediate. This contrasts with saturated alkyl esters such as the isopropyl analog (CAS 898415-83-3; isopropyl 2-((4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate) , which lacks this electrophilic functionality. In the CYP2A6 inhibitor field, mechanism-based (covalent) inhibitors often achieve greater potency and longer target residence time than reversible inhibitors, as demonstrated by methoxalen, which acts as a mechanism-based inactivator of CYP2A6 [1]. The allyl ester functionality in CAS 898415-90-2 may therefore confer a capacity for covalent target engagement that is absent in the methyl, ethyl, or isopropyl ester congeners.

Allyl ester electrophilic feature
Class-level inference
Terminal olefin present; potential Michael acceptor
May support covalent inhibitor design exploration
No published covalent labeling data for this compound
covalent inhibition mechanism-based inhibition electrophilic warhead

Recommended Application Scenarios for Allyl 2-((4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate (CAS 898415-90-2) Based on Current Evidence


CYP2A6 Inhibitor Structure–Activity Relationship (SAR) Expansion Studies

CAS 898415-90-2 is best suited as a probe compound in SAR campaigns exploring the dual benzofuran–coumarin pharmacophore for CYP2A6 inhibition. Its hybrid architecture bridges the structural features of simple benzofuran inhibitors (e.g., 4-methoxybenzofuran, IC50 = 2.20 µM) and coumarin inhibitors (e.g., 5-methoxycoumarin, IC50 = 0.13 µM), enabling systematic evaluation of linker geometry and substituent effects on potency and isoform selectivity [1].

Ester Prodrug or Covalent Inhibitor Feasibility Assessment

The allyl ester moiety provides a reactive olefin handle that can be exploited in covalent inhibitor design or as a potential prodrug cleavage site. Researchers investigating mechanism-based CYP2A6 inactivation—analogous to methoxalen's covalent mode of action [1]—may use this compound to test whether the allyl group undergoes metabolic activation to a reactive epoxide that irreversibly labels the CYP2A6 active site.

Comparative Pharmacokinetic Profiling of Ester Homologs in Hepatocyte or Microsomal Stability Assays

Given the predicted lipophilicity difference between the allyl ester (LogP ≈ 4.50) and the methyl ester (LogP ≈ 3.5–3.8) [1], CAS 898415-90-2 can serve as a high-LogP reference point in a matrix of ester homologs (methyl, ethyl, isopropyl, allyl) to correlate LogP with microsomal turnover rate, plasma protein binding, and cellular permeability.

Nicotine Metabolism Modulation and Tobacco-Related Carcinogenesis Model Studies

CYP2A6 is the primary nicotine oxidase and activates tobacco-specific nitrosamines. Inhibitors of CYP2A6 reduce nicotine metabolism and procarcinogen activation [1]. CAS 898415-90-2, as a benzofuran–coumarin hybrid, may be evaluated in human liver microsome assays measuring nicotine C-oxidation or NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) activation alongside methoxalen as a positive control (IC50 = 0.47 µM).

Application
Selection Property
Validation Focus
CYP2A6 inhibitor SAR studies
Dual benzofuran–coumarin scaffold
Linker geometry and substituent effects on inhibition
Covalent inhibitor design studies
Allyl ester reactivity profile
Mechanism-based inactivation and CYP2A6 labeling assays
Ester homolog PK profiling
Lipophilicity-dependent microsomal stability
Correlate predicted logP with turnover rate and permeability
Nicotine metabolism research
CYP2A6 inhibition in microsomal assays
NNK activation and nicotine C-oxidation endpoints
Quote Request

Request a Quote for allyl 2-((4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.